Welcome to the BenchChem Online Store!
molecular formula C13H14ClNO4 B3213024 Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate CAS No. 111049-87-7

Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate

Cat. No. B3213024
M. Wt: 283.71 g/mol
InChI Key: DQFMSQKNUPIKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04920219

Procedure details

Acetyl chloride (6.5 g) is added dropwise to a stirring solution of the amine of step 4 above (5 g) in pyridine (80 ml) cooled in an ice bath. The reaction mixture is allowed to warm to RT with stirring for 45 minutes. Water is added, the mixture again cooled in ice, and partitioned between H2O and CH2Cl2. The organic layer is separated and washed successively with H2O, 10% HCl, aqueous saturated NaHCO3, dried, filtered and evaporated affording a solid residue which is recrystallized from Hexane-Ethyl acetate, M.P. 110°-112° C. NMR (90 MHz, DMSO-d6) shows the correct compound.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[CH2:5]([O:8][C:9]1[CH:18]=[C:17]([NH2:19])[C:16]([Cl:20])=[CH:15][C:10]=1[C:11]([O:13][CH3:14])=[O:12])[CH:6]=[CH2:7].O>N1C=CC=CC=1>[CH2:5]([O:8][C:9]1[CH:18]=[C:17]([NH:19][C:1](=[O:3])[CH3:2])[C:16]([Cl:20])=[CH:15][C:10]=1[C:11]([O:13][CH3:14])=[O:12])[CH:6]=[CH2:7]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC1=C(C(=O)OC)C=C(C(=C1)N)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
the mixture again cooled in ice
CUSTOM
Type
CUSTOM
Details
partitioned between H2O and CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed successively with H2O, 10% HCl, aqueous saturated NaHCO3
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
affording a solid residue which
CUSTOM
Type
CUSTOM
Details
is recrystallized from Hexane-Ethyl acetate, M.P. 110°-112° C

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(C=C)OC1=C(C(=O)OC)C=C(C(=C1)NC(C)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.